molecular formula C12H17NO5 B8363112 methyl N-(3-hydroxypropyl)-3-carbomethoxypyrrole-2-acetate

methyl N-(3-hydroxypropyl)-3-carbomethoxypyrrole-2-acetate

Cat. No. B8363112
M. Wt: 255.27 g/mol
InChI Key: TZBNHYNOVWTWED-UHFFFAOYSA-N
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Patent
US04410534

Procedure details

To a solution of propanolamine in water there is added dimethyl 1,3-acetonedicarboxylate. The resultant mixture is rapidly cooled to -10° C. and treated dropwise, over a 15 minute period, with stirring, with 1-bromoacetone, whilst maintaining the reaction mixture at a temperature not higher than 40° C. When the addition is completed the dark reaction mixture is stirred for an additional hour at room temperature, and then poured into a mixture of hydrochloric acid-ice, saturated with solid sodium chloride and extracted with ethyl acetate (3×100 ml.). The combined organic extract is washed with cold water to neutrality, dried with anhydrous sodium sulfate and evaporated to dryness under reduced pressure. Chromatography of the residue on silica gel, using hexane:ethyl acetate as eluant, affords methyl N-(3-hydroxypropyl)-3-carbomethoxy-4-methylpyrrole-2-acetate (IV, R=CH3, n=1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:4][OH:5])[CH2:2][NH2:3].[CH3:6][O:7][C:8]([CH2:10][C:11]([CH2:13][C:14]([O:16][CH3:17])=[O:15])=O)=[O:9].Br[CH2:19][C:20](C)=O.[Cl-].[Na+]>O>[OH:5][CH2:4][CH2:1][CH2:2][N:3]1[CH:20]=[CH:19][C:10]([C:8]([O:7][CH3:6])=[O:9])=[C:11]1[CH2:13][C:14]([O:16][CH3:17])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CC(=O)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C
Step Four
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is stirred for an additional hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise, over a 15 minute period
Duration
15 min
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the dark reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
is washed with cold water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(=C(C=C1)C(=O)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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